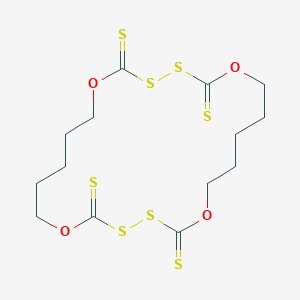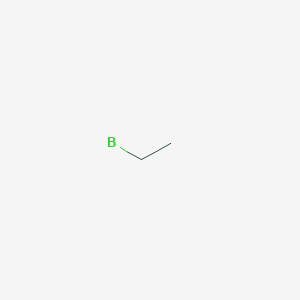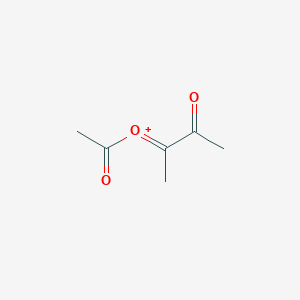
(E)-Acetyl(3-oxobutan-2-ylidene)oxidanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Acetyl(3-oxobutan-2-ylidene)oxidanium is an organic compound characterized by its unique structure, which includes an acetyl group and an oxidanium ion. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Acetyl(3-oxobutan-2-ylidene)oxidanium typically involves the reaction of acetyl chloride with a suitable precursor under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and stringent quality control measures ensures the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Acetyl(3-oxobutan-2-ylidene)oxidanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler molecules or alter its functional groups.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(E)-Acetyl(3-oxobutan-2-ylidene)oxidanium has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials.
Wirkmechanismus
The mechanism by which (E)-Acetyl(3-oxobutan-2-ylidene)oxidanium exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other acetyl derivatives and oxidanium ions, such as:
- Acetylacetone
- Acetyl chloride
- Oxidanium derivatives
Uniqueness
(E)-Acetyl(3-oxobutan-2-ylidene)oxidanium is unique due to its specific structure and reactivity, which distinguish it from other similar compounds. Its combination of functional groups allows for a wide range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
35792-55-3 |
|---|---|
Molekularformel |
C6H9O3+ |
Molekulargewicht |
129.13 g/mol |
IUPAC-Name |
acetyl(3-oxobutan-2-ylidene)oxidanium |
InChI |
InChI=1S/C6H9O3/c1-4(7)5(2)9-6(3)8/h1-3H3/q+1 |
InChI-Schlüssel |
HADWJTWGKLZFGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=[O+]C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


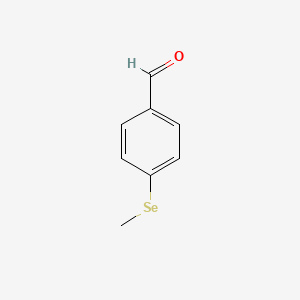
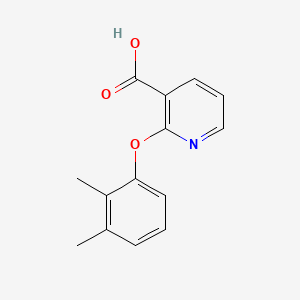
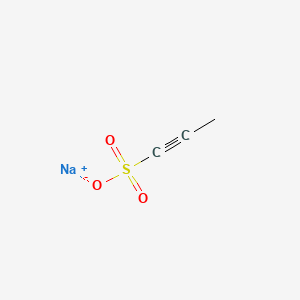

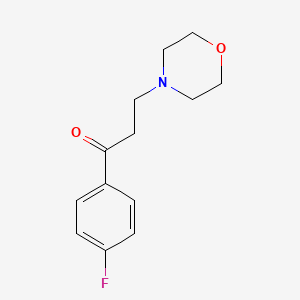
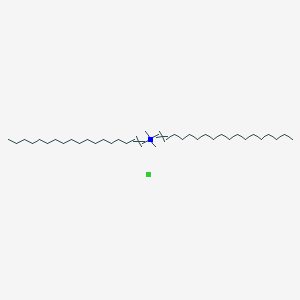
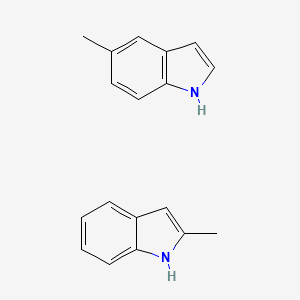
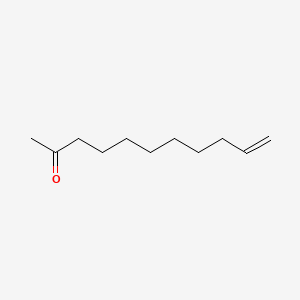
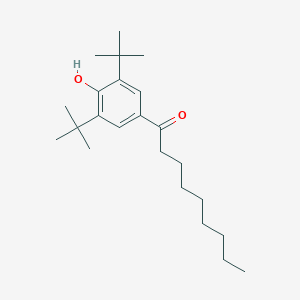
![4H-[1,2]Oxazolo[5,4-E]indole](/img/structure/B14687066.png)
